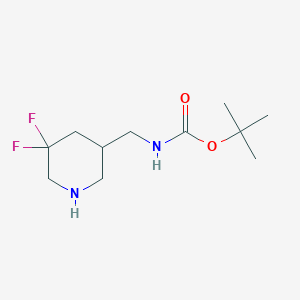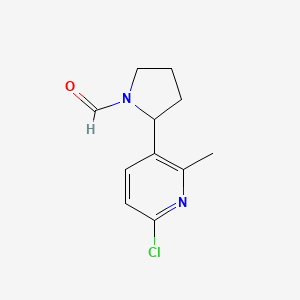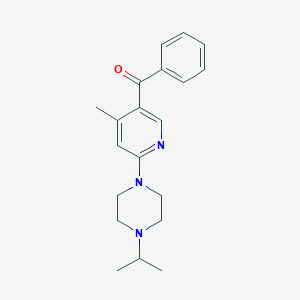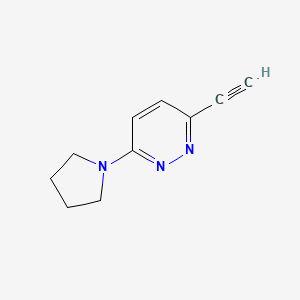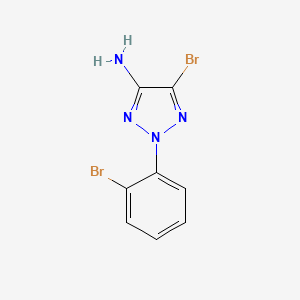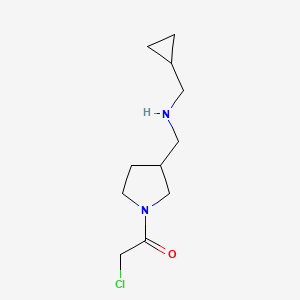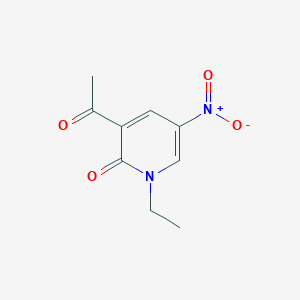
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a nitro group, an acetyl group, and an ethyl group attached to the pyridine ring, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the nitration of 1-ethyl-2-pyridone followed by acetylation. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Acetyl-1-ethyl-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridones depending on the nucleophile used.
Oxidation: 3-Acetyl-1-carboxy-5-nitropyridin-2(1H)-one.
科学的研究の応用
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group could be involved in redox reactions, while the acetyl group might participate in acetylation reactions.
類似化合物との比較
Similar Compounds
3-Acetyl-1-methyl-5-nitropyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-Acetyl-1-ethyl-4-nitropyridin-2(1H)-one: Nitro group in a different position on the pyridine ring.
3-Acetyl-1-ethyl-5-nitropyridin-4(1H)-one: Different position of the acetyl group.
Uniqueness
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
3-acetyl-1-ethyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C9H10N2O4/c1-3-10-5-7(11(14)15)4-8(6(2)12)9(10)13/h4-5H,3H2,1-2H3 |
InChIキー |
HYZQRKWBALHQHI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=C(C1=O)C(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







